molecular formula C15H16ClN3O B3254679 7-Ethoxyacridine-3,9-diamine hydrochloride CAS No. 24311-19-1

7-Ethoxyacridine-3,9-diamine hydrochloride

Cat. No.: B3254679
CAS No.: 24311-19-1
M. Wt: 289.76 g/mol
InChI Key: SYUWDSSYDVWBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethoxyacridine-3,9-diamine hydrochloride is a chemical compound with the molecular formula C15H16ClN3O and a molecular weight of 289.76 g/mol . It is a heterocyclic aromatic compound, primarily used in research settings. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxyacridine-3,9-diamine hydrochloride typically involves the reaction of 7-ethoxyacridine with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxyacridine-3,9-diamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Ethoxyacridine-3,9-diamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxyacridine-3,9-diamine hydrochloride involves its interaction with nucleic acids. It intercalates between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential candidate for antimicrobial and anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxyacridine-3,9-diamine hydrochloride is unique due to its specific ethoxy substitution at the 7-position, which imparts distinct chemical and biological properties compared to other acridine derivatives. This substitution enhances its ability to intercalate with DNA and its potential therapeutic applications .

Properties

IUPAC Name

7-ethoxyacridine-3,9-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O.ClH/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;/h3-8H,2,16H2,1H3,(H2,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUWDSSYDVWBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethoxyacridine-3,9-diamine hydrochloride
Reactant of Route 2
7-Ethoxyacridine-3,9-diamine hydrochloride
Reactant of Route 3
7-Ethoxyacridine-3,9-diamine hydrochloride
Reactant of Route 4
Reactant of Route 4
7-Ethoxyacridine-3,9-diamine hydrochloride
Reactant of Route 5
Reactant of Route 5
7-Ethoxyacridine-3,9-diamine hydrochloride
Reactant of Route 6
7-Ethoxyacridine-3,9-diamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.